Iron(2+) 2-hydroxy-1,2,3-propanetricarboxylate

Catalog No.
S636589
CAS No.
23383-11-1
M.F
C6H6FeO7
M. Wt
245.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(2+) 2-hydroxy-1,2,3-propanetricarboxylate

CAS Number

23383-11-1

Product Name

Iron(2+) 2-hydroxy-1,2,3-propanetricarboxylate

IUPAC Name

3-carboxy-3-hydroxypentanedioate;iron(2+)

Molecular Formula

C6H6FeO7

Molecular Weight

245.95 g/mol

InChI

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2

InChI Key

APVZWAOKZPNDNR-UHFFFAOYSA-L

SMILES

Array

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Fe+2]

See also: Ferrous Citrate (preferred).

Iron(2+) 2-hydroxy-1,2,3-propanetricarboxylate, commonly known as ferrous citrate (CAS: 23383-11-1), is a high-value chelated iron compound utilized across premium nutraceuticals, advanced battery manufacturing, and environmental catalysis. Unlike simple inorganic iron salts, the citrate ligand acts as a robust chelator that stabilizes the Fe(II) oxidation state against rapid precipitation in neutral to mildly alkaline environments. In procurement contexts, this compound is selected for its dual utility: it provides highly bioavailable iron with significantly lower gastrointestinal toxicity for human consumption, and it serves as a bifunctional precursor—supplying both an iron source and an intrinsic carbon/reducing agent—for the synthesis of high-performance energy storage materials such as lithium iron phosphate (LiFePO4).

While ferrous sulfate is the standard, low-cost benchmark for industrial iron sourcing, substituting it for ferrous citrate often leads to catastrophic process or formulation failures. In aqueous environments above pH 4.0, ferrous sulfate rapidly oxidizes and precipitates as insoluble iron hydroxides, neutralizing its catalytic efficacy in advanced oxidation processes and drastically reducing its bioavailability in fortified foods [1]. Furthermore, ferrous sulfate causes severe gastrointestinal distress in 40–50% of patients, leading to high non-compliance rates in clinical and commercial supplement applications [2]. In materials science, specifically LiFePO4 cathode synthesis, using ferrous sulfate requires complex external carbon doping and rigorous washing to remove sulfur residues, whereas ferrous citrate intrinsically decomposes to form a highly conductive, carbon-coated mesoporous web, streamlining manufacturing and improving electrochemical performance [3].

Gastrointestinal Tolerability and Bioavailability in Formulations

In premium supplement formulations, the choice of iron salt directly impacts consumer compliance. While ferrous sulfate provides a baseline relative bioavailability of 100%, its harsh astringency and rapid ionization cause severe gastrointestinal side effects (constipation, nausea) in 40-50% of users. Ferrous citrate maintains a high clinical efficacy and bioavailability while drastically reducing these GI side effects due to the chelation by the citrate ligand, which prevents premature reaction with the gastric mucosa [1].

Evidence DimensionGastrointestinal intolerance rate
Target Compound DataHigh tolerability, minimal GI distress
Comparator Or BaselineFerrous sulfate: 40-50% patient intolerance/dropout rate
Quantified DifferenceNear elimination of severe GI side effects while maintaining clinical iron repletion efficacy.
ConditionsOral administration in human clinical supplementation.

Crucial for commercial supplement brands where consumer compliance and repeat purchases are dictated by gastrointestinal comfort.

Solubility and Stability in the Presence of Dietary Inhibitors

Integrating iron into complex food matrices is challenging due to the presence of absorption inhibitors like phytic acid, which bind to free iron. Studies demonstrate that in the presence of phytic acid and catechins, the solubility of standard ferrous sulfate plummets to approximately 20%. In contrast, ferrous citrate exhibits superior resistance to these chelators, maintaining up to 55% solubility under identical conditions [1]. This robust solubility profile across a wide pH range (2.0 to 8.0) ensures that the ferrous ion remains bioavailable.

Evidence DimensionAqueous solubility in the presence of phytic acid
Target Compound DataRetains up to 55% solubility
Comparator Or BaselineFerrous sulfate: Solubility reduced to ~20%
Quantified Difference2.75x higher retained solubility in the presence of strong dietary inhibitors.
ConditionsAqueous dispersion at pH 2.0-8.0 mixed with phytic acid/catechins.

Allows food scientists to fortify complex, plant-based, or high-tannin foods without losing the active iron payload to precipitation.

Bifunctional Precursor Efficiency for LiFePO4 Cathode Synthesis

In the synthesis of LiFePO4 for lithium-ion batteries, the precursor material dictates the final morphological and electrical properties. Utilizing ferrous citrate as a single-source precursor provides a massive manufacturing advantage: upon calcination above 440°C, the citrate ligand decomposes, evolving CO and CO2 gases that template a hierarchically organized mesoporous and macroporous web. Simultaneously, it leaves behind an intrinsic, highly conductive carbon coating[1]. This eliminates the need for the separate carbon-doping steps required when using inorganic salts like ferrous sulfate.

Evidence DimensionPrecursor functionality and resulting morphology
Target Compound DataIntrinsic carbon coating and hierarchical porosity via gas evolution
Comparator Or BaselineFerrous sulfate: Requires external carbon sources and complex sulfur-washing steps
Quantified DifferenceSingle-step generation of carbon-coated porous LiFePO4 vs. multi-step synthesis.
ConditionsThermal degradation/calcination above 440°C in inert atmosphere.

Dramatically streamlines battery cathode manufacturing and improves the high-rate discharge capacity of the resulting energy storage materials.

Catalytic Viability in Neutral-pH Fenton Reactions

Traditional Fenton wastewater treatment relies on ferrous sulfate, which is only active at a highly acidic pH of 2.5–3.0 and precipitates as inactive iron sludge at higher pH levels. Ferrous citrate complexes bypass this limitation by stabilizing the Fe(II) ion, allowing efficient generation of hydroxyl radicals (•OH) and degradation of organic pollutants at near-neutral pH (6.0–7.0) [1]. This eliminates the massive chemical costs associated with acidifying industrial effluent prior to treatment and neutralizing it afterward.

Evidence DimensionOptimal operational pH for Fenton degradation
Target Compound DataHigh catalytic degradation efficiency at pH 6.0–7.0
Comparator Or BaselineFerrous sulfate: Activity plummets above pH 4.0 due to iron hydroxide precipitation
Quantified DifferenceExtension of the functional Fenton pH window by 3–4 pH units into the neutral range.
ConditionsAdvanced oxidation process (AOP) for organic pollutant degradation.

Reduces operational costs in wastewater treatment by eliminating the need for continuous acid/base pH adjustments.

Premium Iron Supplement Formulation

Ferrous citrate is the ideal active pharmaceutical ingredient (API) for high-end nutraceuticals targeting pregnant women, anemic patients, or individuals with sensitive gastrointestinal tracts. Its high relative bioavailability combined with a drastically lower incidence of nausea and constipation compared to ferrous sulfate ensures high patient compliance and product success [1].

Single-Step Synthesis of High-Rate LiFePO4 Cathodes

For battery material manufacturers, ferrous citrate serves as a superior bifunctional precursor. Its intrinsic carbon content and gas-evolving properties during calcination naturally form a carbon-coated, hierarchically porous LiFePO4 structure. This simplifies the manufacturing workflow by removing the need for external carbon doping while enhancing the battery's power density and rate capability [2].

Neutral-pH Industrial Wastewater Treatment (AOPs)

In environmental engineering, ferrous citrate is deployed as an advanced Fenton catalyst. Because the citrate ligand prevents iron precipitation at neutral pH, facilities can treat organic pollutants without the costly and corrosive acidification (to pH 2-3) and subsequent neutralization steps required when using standard ferrous sulfate[3].

Physical Description

White solid; [Hawley]

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

245.946288 Da

Monoisotopic Mass

245.946288 Da

Heavy Atom Count

14

Melting Point

White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/

UNII

33KM3X4QQW

Therapeutic Uses

Hematinic
The in vitro and in vivo availability of iron from total parenteral nutrition solutions to which ferrous citrate has been added was investigated. In vitro experiments showed that 74% of the added iron was available to transferrin. In 7 patients in whom in vivo availability was tested by red cell incorporation, the mean availability was 81%. It was concluded that ferrous citrate is a safe and effective means of iron supplementation in patients on TPN therapy.

Other CAS

23383-11-1

Absorption Distribution and Excretion

Gastrointestinal absorption of iron is adequate ... /yet/ ... lower from ferrous citrate ... /than ferrous sulfate, fumarate, gluconate, succinate, glutamate, and lactate/.
This study demonstrated that anticholinergic agents decreased iron absorption in man and animals. Six normal males were given 10 Ci of 59Fe ferrous citrate dissolved in water containing 250 mg of ferrous sulfate after an overnight fast. Whole body counts were done 4 hours later and used as baseline studies. Sixty minutes before the administration of radioiron, the subjects received a dose of 62.5 mg of hexocyclium methosulfate (Tral). The dose was repeated 6 hours later. Four hours after ingestion of radioiron, whole body counting was done. Every 5 days thereafter, for 15 days, a plateau of body radioactivity was reached in all subjects. Percentage absorption was calculated from the final to initial counts, after correction. Similar experiments were done in rats with atropine sulfate. In both experiments, the anticholinergic agent produced a decrease in iron absorption. The effect of atropine persisted when the iron was delivered intragastrically, but not intraduodenally. Another set of experiments showed that iron absorption decreases when radioiron is intraduodenally given in deproteinized acid gastric juice, or in 0.1N HCl, but not when mixed with neutralized gastric juice.
The uptake of ferrous citrate 59Fe was studied in pregnant rats with or without a 4-dimethylamino-stilben(DS)-induced sarcoma tumor. ... The embryo showed higher concentrations of 59Fe. ... Iron loading only affected the embryo liver. Tumors and the placenta showed a different incorporation of 59Fe.

Associated Chemicals

Ferrous citrate monohydrate; 17375-41-6

Wikipedia

Iron(II)_citrate

Methods of Manufacturing

... Prepared from the reaction of sodium citrate with ferrous sulfate or by direct action of citric acid on iron filings.
Preparation from citric acid & iron powder: Oroshnik, Haffcke, US patent 2,904,573 (1959 to Ortho); & ferrous salts: Carlson, US patent 3,091,626 (1963 to Scherer).

General Manufacturing Information

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron salt (1:?): ACTIVE

Interactions

To investigate the effects of sodium ferricitrate complex (sodium ferrous citrate) on the relative bioavailability of ciprofloxacin taken alone or with ascorbic acid, 3 healthy volunteers first received a single oral dose of 600 mg of ciprofloxacin alone or with 100 mg of oral sodium ferricitrate complex, and then 2 healthy volunteers received a single oral dose of 600 mg of ciprofloxacin alone, with 100 mg of oral sodium ferricitrate complex alone, or with sodium ferricitrate complex and 1500 mg of oral ascorbic acid; blood samples were taken frequently and analyzed for pharmacokinetic parameters. Cmax and area under the serum concentration-time curve decreased significantly with coadministration of sodium ferricitrate complex. Relative bioavailability was 33.1%. In the second study, area under the curve for both volunteers was improved with concomitant administration of ascorbic acid. However, the bioavailability did not significantly change.
The effect of a common baby food, strained pears, on the absorption of Fe from human milk was measured. Five adult subjects were initially fed 1 dL of human milk that contained added ferrous citrate 59Fe; the same subjects were later fed human milk and one jar of baby food. Incorporation of 59Fe into red blood cells averaged approximately 1/4 of the administered Fe from the human milk. When the milk was combined with the baby food, incorporation was significantly decreased. The addition of a supplemental food to the diet of the breast-fed infant impairs the bioavailability of the Fe from human milk.
/LABORATORY ANIMALS: Neurotoxicity/ ...Intranigral infusion of lower dose manganese (4.2 nmol) in the present study did not significantly alter dopamine levels in rat striatum. Moreover, manganese completely suppressed both acute lipid peroxidation in substantia nigra and chronic degeneration of the nigrostriatal neurons induced by intranigral infusion of ferrous citrate (4.2 nmol).

Dates

Last modified: 04-14-2024

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